16-Heptadecynoic acid

Descripción general

Descripción

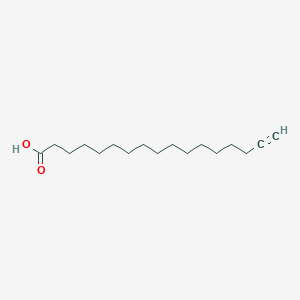

16-Heptadecynoic acid is a long-chain fatty acid . It has a molecular formula of C17H30O2 , an average mass of 266.419 Da, and a monoisotopic mass of 266.224579 Da . It is found in blood plasma .

Synthesis Analysis

The role of C17:0 and C15:0 in human health has been reinforced following a number of important biological and nutritional observations . One possible mechanism for the endogenous production of odd chain saturated fatty acids (OCS-FAs) is α-oxidation, involving the activation, then hydroxylation of the α-carbon, followed by the removal of the terminal carboxyl group .Molecular Structure Analysis

The molecular structure of 16-Heptadecynoic acid is represented by the formula C17H30O2 . The monoisotopic mass is 266.224579 Da .Physical And Chemical Properties Analysis

16-Heptadecynoic acid has a molecular formula of C17H30O2, an average mass of 266.419 Da, and a monoisotopic mass of 266.224579 Da .Aplicaciones Científicas De Investigación

Inhibition of Prostaglandin Omega-Hydroxylation

16-Heptadecynoic acid has been studied for its role as an inhibitor of cytochrome P450 4A4, an enzyme involved in the omega-hydroxylation of prostaglandins. This inhibition is significant for exploring the physiological role of this enzyme. The enantiomers of 12-hydroxy-16-heptadecynoic acid, related to 16-heptadecynoic acid, have shown varying degrees of effectiveness in inactivating this enzyme, with potential implications for in vivo applications (Burger et al., 1993).

Role in Gap Junction Blocking

Heptanol and its derivatives, including compounds related to 16-heptadecynoic acid, have been used to study their effects on gap junctions in vascular studies. These compounds have shown significant nonjunctional effects, impacting membrane currents and cellular synchronization in vascular smooth muscle, thus contributing to a deeper understanding of vascular function (Matchkov et al., 2004).

Pheromone Biosynthesis in Moths

Research has shown that compounds like 16-heptadecynoic acid play a role in the biosynthesis of sex pheromones in moths. The fate of topically applied acids in the pheromone gland of the moth Heliothis virescens was studied, providing insights into how these acids are processed and contribute to pheromone production (Foster, 2005).

Essential Fatty Acids in Nutrition

Studies have investigated the role of various polyenoic fatty acids, including those similar to 16-heptadecynoic acid, in nutrition. These fatty acids have been found to be essential for proper growth and development, offering an alternative to more commonly known essential fatty acids (Schlenk & Sand, 1967).

Biological Activity in Phagocytic Cells

Research on palmitoleic acid isomers, closely related to 16-heptadecynoic acid, has provided insights into their presence and biological activity in phagocytic cells. These studies have implications for understanding cellular metabolism and the potential therapeutic applications of these fatty acids (Astudillo et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

heptadec-16-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h1H,3-16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSFDLGSPZXGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Heptadecynoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

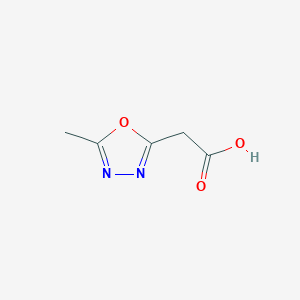

![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3169749.png)

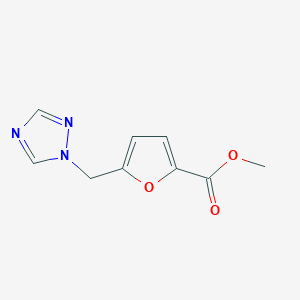

![2-{2-[5-(tert-Butyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetic acid](/img/structure/B3169776.png)

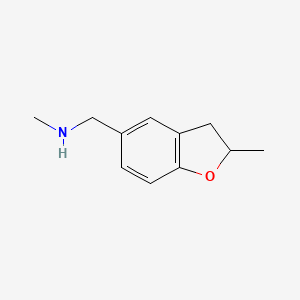

![2-Chloro-6-methoxybenzo[d]oxazole](/img/structure/B3169793.png)

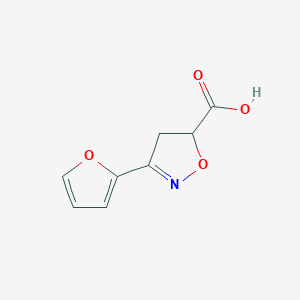

![[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl]amine dihydrochloride](/img/structure/B3169804.png)